

# Application Notes and Protocols for SYD5115 in Animal Models of Graves' Disease

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## Compound of Interest

Compound Name: SYD5115

Cat. No.: B15605803

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These application notes provide a comprehensive overview of the preclinical evaluation of **SYD5115**, a novel, orally active small molecule antagonist of the thyrotropin receptor (TSH-R), for the treatment of Graves' disease. The following sections detail the mechanism of action, summarize key in vitro efficacy data, and provide detailed protocols for inducing a murine model of Graves' disease and for evaluating the in vivo efficacy of **SYD5115**.

## Mechanism of Action and In Vitro Efficacy

**SYD5115** is a potent antagonist of the TSH-R, the primary autoantigen in Graves' disease.<sup>[1]</sup> In this autoimmune disorder, autoantibodies stimulate the TSH-R, leading to hyperthyroidism and Graves' orbitopathy (GO).<sup>[1]</sup> **SYD5115** blocks the activation of the TSH-R by these stimulating autoantibodies, thereby mitigating the downstream effects.<sup>[2]</sup>

The in vitro efficacy of **SYD5115** has been demonstrated in various cell-based assays. It exhibits nanomolar potency in inhibiting TSH-R activation.<sup>[3]</sup> Key findings from in vitro studies are summarized in the tables below.

### Table 1: IC50 Values of SYD5115 in Different Cell Lines

Cell Line	Stimulus	Readout	IC50 (nM)	Reference
Rat Models	TSH	Not Specified	48	
HEK-293	M22	cAMP	69	
FRTL-5	M22	cAMP	22	
U2OS (human)	M22	cAMP	193	[2]

M22 is a monoclonal TSH-R stimulating antibody.

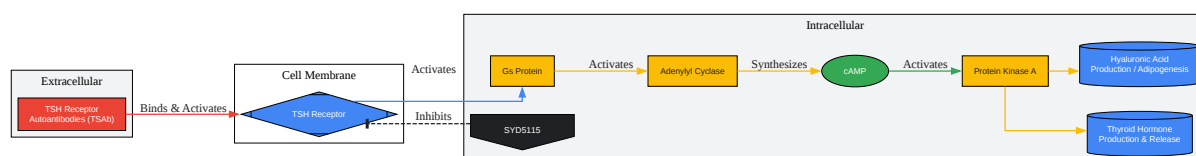
**Table 2: Dose-Dependent Inhibition by SYD5115 in Human Orbital Fibroblasts from Graves' Disease Patients**

SYD5115 Conc. (nM)	Inhibition of M22-Stimulated cAMP Release	Inhibition of M22-Stimulated Hyaluronic Acid (HA) Release	Reference
1	Significant (p=0.0029)	Not Significant	[2][4]
10	Significant (p<0.0001)	Not Significant	[2][4]
100	Significant (p<0.0001)	Significant (p=0.0392)	[2][4]
1000	Significant (p<0.0001)	Significant (p=0.0431)	[2][4]
10000	Significant (p<0.0001)	Significant (p=0.0245)	[2][4]

## Signaling Pathway of TSH-R Activation and SYD5115 Inhibition

The binding of TSH or stimulating autoantibodies to the TSH-R, a G-protein coupled receptor (GPCR), primarily activates the Gs alpha subunit, leading to adenylyl cyclase activation, increased intracellular cyclic AMP (cAMP), and subsequent downstream signaling that results

in thyroid hormone production and release. In Graves' orbitopathy, this signaling in orbital fibroblasts leads to the production of hyaluronic acid and adipogenesis. **SYD5115** acts as an antagonist at the TSH-R, preventing this signaling cascade.



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Caption: TSH-R signaling cascade and the inhibitory action of **SYD5115**.

## Experimental Protocols

While specific *in vivo* doses for **SYD5115** are not publicly available, it is known to block the synthesis of thyroxine (T4) *in vivo* after a single oral dose.<sup>[1][3]</sup> The following protocols describe the establishment of a common animal model for Graves' disease and a general procedure for evaluating an oral TSH-R antagonist like **SYD5115**.

### Protocol 1: Induction of Graves' Disease in BALB/c Mice

This protocol is based on the widely used adenoviral vector method to induce an autoimmune response against the TSH-R.

Materials:

- Female BALB/c mice, 6-8 weeks old
- Recombinant adenovirus expressing the human TSH-R A-subunit (Ad-TSHR289)

- Control adenovirus (e.g., Ad-GFP)
- Sterile phosphate-buffered saline (PBS)
- Anesthetic (e.g., isoflurane)
- Insulin syringes with 28-30G needles

#### Procedure:

- **Animal Acclimatization:** Acclimatize mice to the facility for at least one week prior to the start of the experiment.
- **Adenovirus Preparation:** Dilute the Ad-TSHR289 and control adenovirus stocks in sterile PBS to a final concentration of  $1 \times 10^{10}$  plaque-forming units (PFU) in a total volume of 100  $\mu$ L per mouse.
- **Anesthesia:** Anesthetize the mice using isoflurane or another appropriate method.
- **Immunization:** Administer 100  $\mu$ L of the prepared adenovirus solution via intramuscular injection into the tibialis anterior muscles (50  $\mu$ L per leg).
- **Booster Immunizations:** Repeat the immunization every 3-4 weeks for a total of 2-3 injections to establish and maintain the hyperthyroid state.
- **Disease Monitoring:** Monitor the development of Graves' disease by measuring serum levels of total T4 and TSH-R autoantibodies (TSAb) starting 2-3 weeks after the first immunization. Blood samples can be collected via the tail vein or retro-orbital sinus. Hyperthyroidism is typically characterized by elevated T4 levels and the presence of TSAb.

## Protocol 2: Evaluation of Oral SYD5115 in a Graves' Disease Mouse Model

This protocol outlines a dose-ranging study to determine the efficacy of **SYD5115**.

#### Materials:

- Graves' disease mice with confirmed hyperthyroidism (from Protocol 1)

- **SYD5115**
- Vehicle control (e.g., 0.5% methylcellulose in water)
- Oral gavage needles
- Blood collection supplies
- ELISA kits for T4 measurement

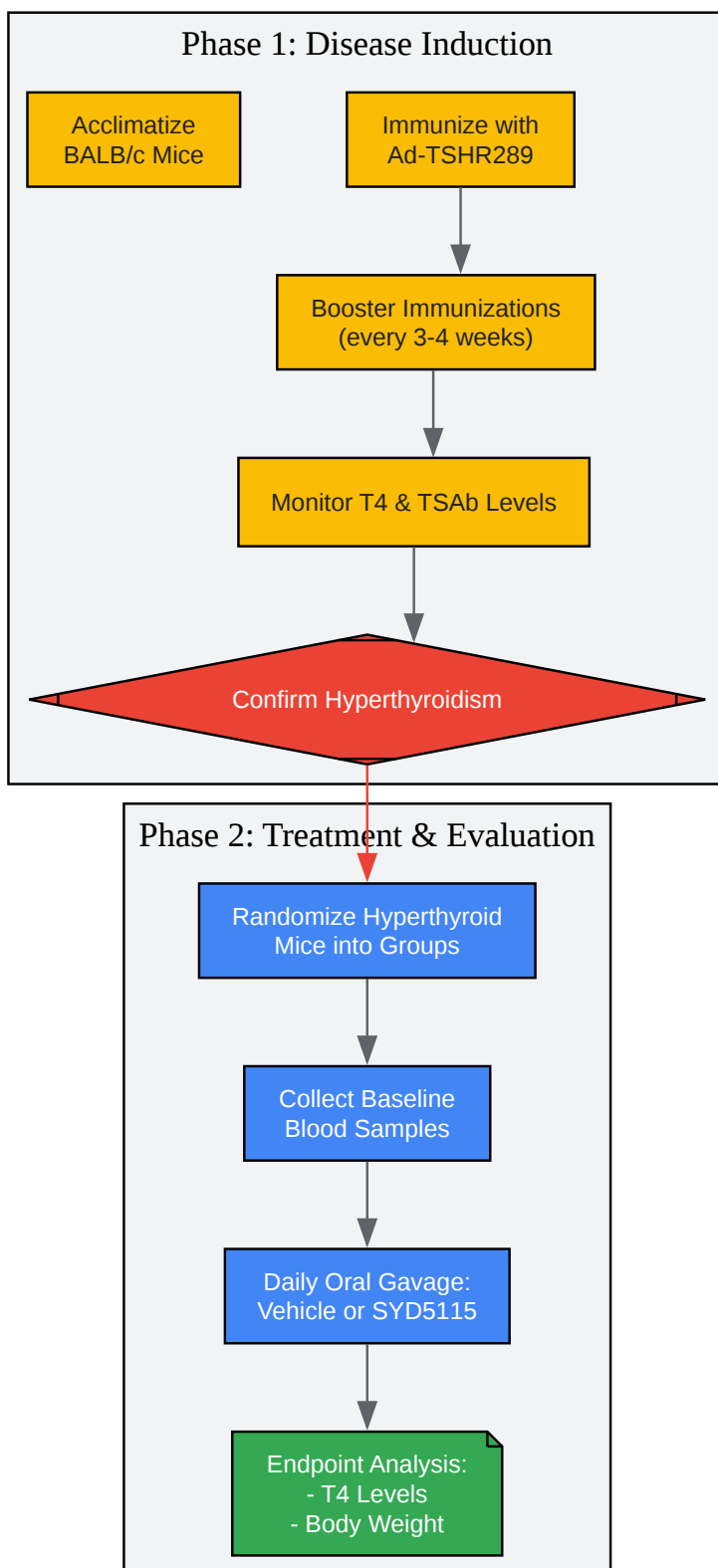
Procedure:

- **Animal Grouping:** Randomly assign hyperthyroid mice to different treatment groups (n=8-10 mice per group), including a vehicle control group and multiple **SYD5115** dose groups (e.g., 1, 3, 10, 30 mg/kg).
- **Baseline Measurement:** Collect a baseline blood sample from all mice to measure initial T4 levels.
- **Drug Administration:** Prepare fresh formulations of **SYD5115** in the vehicle on each day of dosing. Administer the assigned treatment (vehicle or **SYD5115**) to each mouse via oral gavage once daily. The volume is typically 5-10 mL/kg.
- **Treatment Duration:** Continue daily administration for a period of 1-4 weeks.
- **Monitoring:**
  - **Body Weight:** Record body weight daily or every other day.
  - **Blood Sampling:** Collect blood samples at regular intervals (e.g., weekly) and at the end of the study to measure total T4 levels. A terminal blood collection via cardiac puncture is recommended for a complete analysis.
- **Data Analysis:**
  - Calculate the mean T4 levels for each group at each time point.

- Determine the percentage reduction in T4 levels for each **SYD5115** dose group compared to the vehicle control group.
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine dose-dependent efficacy.

## Experimental Workflow Diagram

The following diagram illustrates the workflow for inducing and treating Graves' disease in an animal model.



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Caption: Workflow for in vivo evaluation of **SYD5115** in a mouse model.

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